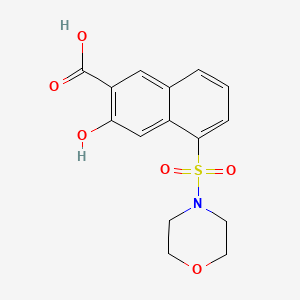![molecular formula C12H11NO4S B11704030 (5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11704030.png)
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3,5-ジメトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンは、チアゾリジンジオン系に属する化学化合物です。この化合物は、硫黄原子と窒素原子を含む5員環であるチアゾリジン環の存在を特徴としています。この化合物には、メトキシ置換フェニル基も含まれており、そのユニークな化学的特性に貢献しています。
準備方法
合成経路と反応条件
(5E)-5-[(3,5-ジメトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンの合成は、一般的に3,5-ジメトキシベンズアルデヒドとチアゾリジン-2,4-ジオンの縮合反応により行われます。この反応は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下、還流条件下で行われることがよくあります。反応混合物はその後冷却され、生成物はろ過と再結晶によって単離されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を含む場合がありますが、より大規模に行われます。連続フロー反応器と自動化システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、カラムクロマトグラフィーや結晶化などの精製技術が、高純度の生成物を得るために用いられます。
化学反応の分析
反応の種類
(5E)-5-[(3,5-ジメトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、この化合物を対応するチアゾリジン誘導体に変換することができます。
置換: フェニル環上のメトキシ基は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤が使用されます。
生成される主要な生成物
酸化: スルホキシドとスルホン。
還元: チアゾリジン誘導体。
置換: 置換フェニル誘導体。
科学研究への応用
(5E)-5-[(3,5-ジメトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンは、いくつかの科学研究への応用があります。
化学: 有機合成における構成単位として、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 代謝性疾患や炎症の治療における潜在的な治療効果について探求されています。
工業: 新規材料の開発において、および医薬品合成の前駆体として使用されています。
科学的研究の応用
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
(5E)-5-[(3,5-ジメトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は酵素や受容体に結合し、その活性を調節することができます。例えば、代謝経路に関与する特定の酵素を阻害し、治療効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる可能性があります。
類似の化合物との比較
類似の化合物
ロシグリタゾン: 2型糖尿病の治療に使用される別のチアゾリジンジオン。
ピオグリタゾン: 抗糖尿病作用を持つチアゾリジンジオン。
トログリタゾン: 安全性上の懸念から市場から撤退したチアゾリジンジオン。
独自性
(5E)-5-[(3,5-ジメトキシフェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオンは、フェニル環上の特定の置換パターンによりユニークであり、異なる化学的および生物学的特性を付与します。この独自性は、さまざまな科学分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.
Pioglitazone: A thiazolidinedione with anti-diabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H11NO4S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC名 |
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-3-7(4-9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-5+ |
InChIキー |
VRHTYBLWNKWMQB-BJMVGYQFSA-N |
異性体SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC |
正規SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=O)S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidin-4-ol](/img/structure/B11703963.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703970.png)
![3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703972.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703974.png)


![4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11703995.png)
![4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid](/img/structure/B11704003.png)
![4-[(E)-{[2-(Naphthalen-2-YL)-1,3-benzoxazol-5-YL]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11704006.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704007.png)

![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)

![3-Nitro-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704024.png)
